

Technical Guide: 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide[1][2]

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Compound of Interest

Compound Name: 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

CAS No.: 156867-62-8

Cat. No.: B115486

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Core Identity & Structural Analysis[1][3]

2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is a functionalized phenoxyacetic acid derivative characterized by a lipophilic halogenated phenol core linked to a polar hydrazide tail. [1][2][3] This "amphiphilic" structure makes it a critical intermediate in medicinal chemistry, particularly for the synthesis of antimicrobial hydrazones and heterocyclic scaffolds like oxadiazoles and triazoles.[1]

Chemical Identifiers

Property	Detail
IUPAC Name	2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ O ₂
Molecular Weight	228.68 g/mol
Parent Phenol	4-Chloro-3,5-dimethylphenol (Chloroxylenol/PCMX)
CAS (Parent Acid)	19545-95-0 (Refers to the acid precursor)
SMILES	<chem>Cc1cc(OCC(=O)NN)cc(C)c1Cl</chem>

Structural Pharmacophore

The molecule consists of two distinct domains governing its reactivity and biological interaction:

- **Lipophilic Domain (Aryl Core):** The 4-chloro-3,5-dimethylphenyl moiety is highly lipophilic.[1][2][3] The ortho-methyl groups (positions 3,5) provide steric bulk, protecting the ether linkage from enzymatic hydrolysis, while the para-chlorine atom enhances membrane permeability and metabolic stability.[1]
- **Polar Domain (Hydrazide Tail):** The acetohydrazide group (-OCH₂CONHNH₂) serves as a hydrogen bond donor/acceptor system.[1][2][3] It acts as a "warhead" for covalent binding (via Schiff base formation) or metal chelation.[1][2][3]

Synthesis Protocol

The synthesis follows a robust two-step pathway starting from commercially available 4-chloro-3,5-dimethylphenol.[1][2][3] This protocol prioritizes yield and purity suitable for biological screening.[1][2][3]

Step 1: Williamson Ether Synthesis

Objective: Conversion of the phenol to the ethyl ester intermediate.[1][2][3]

- **Reagents:** 4-Chloro-3,5-dimethylphenol (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous K₂CO₃ (2.0 eq).[1]
- **Solvent:** Dry Acetone or DMF.[1][2][3]
- **Catalyst:** Potassium Iodide (KI) (catalytic amount to accelerate alkylation).[1][2][3]

Procedure:

- Dissolve 4-chloro-3,5-dimethylphenol in dry acetone in a round-bottom flask.
- Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature to generate the phenoxide anion.
- Add ethyl chloroacetate dropwise followed by a pinch of KI.

- Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1][2][3]
- Filter the hot reaction mixture to remove inorganic salts (KCl/K₂CO₃).[1][2][3]
- Evaporate the solvent under reduced pressure to obtain Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate as an oil or low-melting solid.[1][2][3]

Step 2: Hydrazinolysis

Objective: Nucleophilic acyl substitution to form the hydrazide.[1][2][3]

- Reagents: Ethyl ester intermediate (from Step 1), Hydrazine hydrate (99%, 5.0 eq).[1]
- Solvent: Absolute Ethanol.[1][2][3]

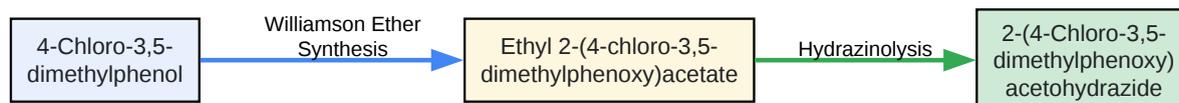
Procedure:

- Dissolve the ethyl ester in absolute ethanol.[1][2][3]
- Add hydrazine hydrate dropwise with constant stirring.
- Reflux the mixture for 4–6 hours.
- Cool the solution to room temperature, then chill in an ice bath. The product typically precipitates as white/off-white crystals.[1][2][3]
- Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to yield pure **2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide**.

Visualization: Synthesis Pathway

Hydrazine Hydrate
Ethanol / Reflux

Ethyl chloroacetate
K₂CO₃ / Acetone



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Caption: Two-step synthetic route from chloroxylenol to the target hydrazide via an ester intermediate.

Characterization & Physicochemical Properties

Validation of the structure relies on spectroscopic signatures specific to the symmetry of the aromatic ring and the hydrazide functionality.[3]

Predicted Spectral Data (¹H-NMR)

Due to the symmetry of the 3,5-dimethyl substitution, the aromatic protons are chemically equivalent, simplifying the spectrum.

Proton Environment	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
Ar-CH ₃	2.25 – 2.35	Singlet	6H	Methyl groups at C3, C5
O-CH ₂ -CO	4.45 – 4.60	Singlet	2H	Methylene linker
Ar-H	6.70 – 6.90	Singlet	2H	Aromatic protons at C2, C6
NH ₂	4.00 – 4.50	Broad Singlet	2H	Hydrazide terminal amine
NH	9.00 – 9.50	Broad Singlet	1H	Amide proton

Infrared (IR) Spectroscopy[1]

- 3300–3100 cm^{-1} : N-H stretching (doublet for $-\text{NH}_2$).[1][2][3]
- 1660–1680 cm^{-1} : C=O stretching (Amide I band).[1][2][3]
- 1240 cm^{-1} : C-O-C asymmetric stretching (Ether linkage).[1][2][3]
- 700–800 cm^{-1} : C-Cl stretching.

Biological Applications & Mechanism[1][2][3]

The "hybrid" nature of this molecule leverages the established antiseptic properties of the chloroxylenol core with the versatile reactivity of the hydrazide group.[3]

Antimicrobial Potential

The parent phenol (PCMX) disrupts bacterial cell walls.[1][2][3] The hydrazide derivative retains this lipophilicity while adding a metal-chelating domain.[1][2][3]

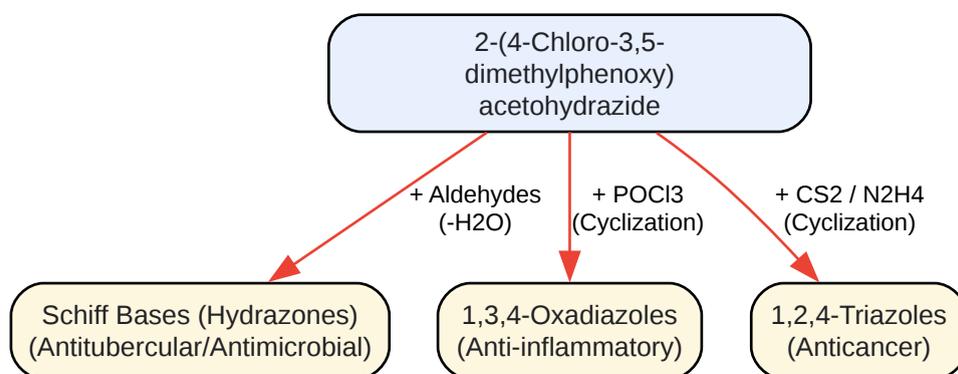
- Mechanism: Hydrazides can chelate essential metal ions (Fe^{2+} , Cu^{2+}) required for bacterial metalloenzymes, inhibiting microbial growth.[1]
- Derivatization: Condensation with aldehydes yields Hydrazones (Schiff bases), which are documented to possess enhanced anti-tubercular and antifungal activity compared to the free hydrazide [1].[1]

Synthetic Utility (Scaffold Construction)

This compound is a "privileged intermediate" for generating heterocyclic libraries:

- 1,3,4-Oxadiazoles: Cyclization with POCl_3 or carboxylic acids (Anti-inflammatory activity).[1][2][3]
- 1,2,4-Triazoles: Reaction with CS_2/KOH followed by hydrazine (Anticancer activity).[1][2][3]
- Thiazolidinones: Reaction with aromatic aldehydes and mercaptoacetic acid.[1][2][3]

Visualization: Reactivity & SAR



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Caption: Divergent synthesis pathways transforming the hydrazide core into bioactive heterocycles.[1]

References

- PubChem.4-Chloro-3,5-xilyloxyacetic acid (Parent Acid Data).[1][2][3] National Library of Medicine.[1][2][3] Available at: [\[Link\]](#)[1]
- MDPI.Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 2022.[1][2][3][4] Available at: [\[Link\]](#)[1]

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